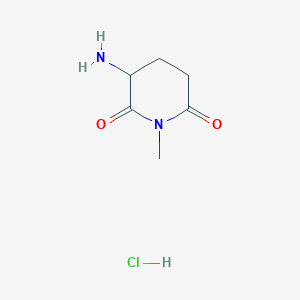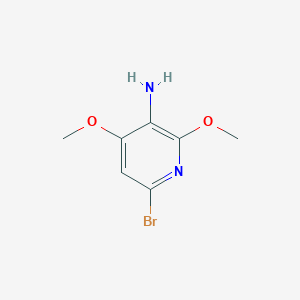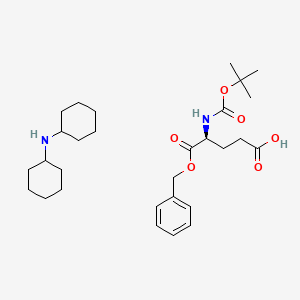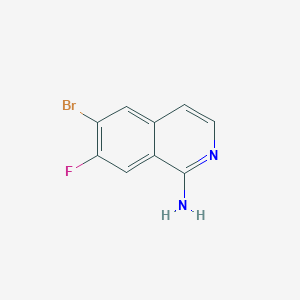![molecular formula C11H12O B1383250 3-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823934-89-9](/img/structure/B1383250.png)
3-(Bicyclo[1.1.1]pentan-1-yl)phenol
Vue d'ensemble
Description
3-(Bicyclo[1.1.1]pentan-1-yl)phenol: is an organic compound that features a bicyclo[1.1.1]pentane core attached to a phenol group. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane motif is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Functionalization: The phenol group can be introduced through various functionalization reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
Chemistry: 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable tool in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for phenyl rings, enhancing the solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates .
Industry: The compound is used in the production of advanced materials, including liquid crystals, molecular rods, and supramolecular linker units .
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol involves its interaction with biological targets through its phenol group. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that enhances binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
3-Phenylbicyclo[1.1.1]pentan-1-amine: A derivative with an amine group instead of a phenol.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is unique due to its combination of a phenol group with the bicyclo[1.1.1]pentane core. This combination imparts distinct physicochemical properties, making it a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEUSYKJHSJDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)









